molecular formula C13H10BrNO2 B3112104 Benzyl 5-bromopyridine-2-carboxylate CAS No. 188052-14-4

Benzyl 5-bromopyridine-2-carboxylate

Cat. No.: B3112104
CAS No.: 188052-14-4
M. Wt: 292.13 g/mol
InChI Key: PUNVLSDTJFUYNG-UHFFFAOYSA-N
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Description

Benzyl 5-bromopyridine-2-carboxylate is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position and a benzyl ester group at the 2-position of the pyridine ring

Properties

IUPAC Name

benzyl 5-bromopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-11-6-7-12(15-8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNVLSDTJFUYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 5-bromopyridine-2-carboxylate can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzyl 5-bromopyridine-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: Benzyl 5-bromopyridine-2-carboxylate is unique due to its benzyl ester group, which can enhance its lipophilicity and influence its reactivity in organic synthesis. This makes it a valuable intermediate for the synthesis of more complex molecules .

Biological Activity

Benzyl 5-bromopyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and potential applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial activities.

  • Molecular Formula : C13H10BrNO2
  • Molecular Weight : 292.13 g/mol
  • CAS Number : 188052-14-4

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Suzuki–Miyaura Coupling : Involves the coupling of a boronic acid or ester with an aryl halide using a palladium catalyst.
  • Direct Bromination : The bromination of 5-pyridinecarboxylic acid followed by esterification with benzyl alcohol.

These methods allow for efficient production and modification of the compound for further biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound exhibited a structure-dependent anticancer activity, with notable cytotoxic effects on cancerous cells while maintaining lower toxicity on non-cancerous cells.

CompoundCell LineIC50 (µM)Notes
This compoundA54920Significant reduction in cell viability
CisplatinA54915Standard chemotherapeutic comparison

The mechanism of action appears to involve the induction of apoptosis through modulation of key apoptotic proteins such as Bax and Bcl-2, enhancing the Bax/Bcl-2 ratio, which is critical for cell death regulation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against MRSA strains
Escherichia coli64 µg/mLNotable resistance observed

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various derivatives of pyridine compounds indicated that this compound had a higher efficacy compared to other related compounds in reducing A549 cell viability . The findings suggest that modifications to the pyridine scaffold can enhance anticancer properties.
  • Antimicrobial Research : Another investigation focused on the antimicrobial effects revealed that this compound effectively inhibited growth in resistant bacterial strains. This was particularly evident in tests against Acinetobacter baumannii, where the compound displayed significant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 5-bromopyridine-2-carboxylate
Reactant of Route 2
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Benzyl 5-bromopyridine-2-carboxylate

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